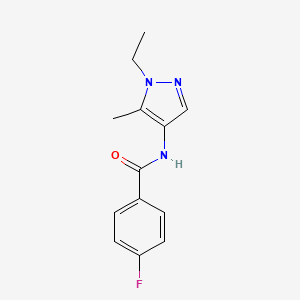![molecular formula C17H22F4N4OS B10961410 4-[3-(diethylamino)propyl]-5-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B10961410.png)
4-[3-(diethylamino)propyl]-5-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]-4H-1,2,4-triazole-3-thiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[3-(DIETHYLAMINO)PROPYL]-5-[3-(1,1,2,2-TETRAFLUOROETHOXY)PHENYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic compound that features a triazole ring, a diethylamino group, and a tetrafluoroethoxy-substituted phenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(DIETHYLAMINO)PROPYL]-5-[3-(1,1,2,2-TETRAFLUOROETHOXY)PHENYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the Diethylamino Group: This step often involves nucleophilic substitution reactions where a diethylamino group is introduced to the triazole ring.
Attachment of the Tetrafluoroethoxy-Substituted Phenyl Group: This step can be carried out through electrophilic aromatic substitution or coupling reactions using appropriate fluorinated phenyl derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the phenyl group, potentially leading to the formation of dihydro or tetrahydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro or tetrahydro derivatives.
Substitution: Various substituted triazole derivatives.
科学研究应用
4-[3-(DIETHYLAMINO)PROPYL]-5-[3-(1,1,2,2-TETRAFLUOROETHOXY)PHENYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
作用机制
The mechanism of action of 4-[3-(DIETHYLAMINO)PROPYL]-5-[3-(1,1,2,2-TETRAFLUOROETHOXY)PHENYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves its interaction with specific molecular targets. The diethylamino group can interact with various receptors or enzymes, potentially inhibiting their activity. The triazole ring and tetrafluoroethoxy-substituted phenyl group contribute to the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
3-(DIETHYLAMINO)PROPYLAMINE: A related compound with similar diethylamino functionality.
1,2,4-TRIAZOLE DERIVATIVES: Compounds with similar triazole rings but different substituents.
FLUOROAROMATIC COMPOUNDS: Compounds with similar fluorinated aromatic rings.
Uniqueness
4-[3-(DIETHYLAMINO)PROPYL]-5-[3-(1,1,2,2-TETRAFLUOROETHOXY)PHENYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of the tetrafluoroethoxy group enhances its stability and lipophilicity, while the triazole ring provides a versatile scaffold for further functionalization.
属性
分子式 |
C17H22F4N4OS |
|---|---|
分子量 |
406.4 g/mol |
IUPAC 名称 |
4-[3-(diethylamino)propyl]-3-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C17H22F4N4OS/c1-3-24(4-2)9-6-10-25-14(22-23-16(25)27)12-7-5-8-13(11-12)26-17(20,21)15(18)19/h5,7-8,11,15H,3-4,6,9-10H2,1-2H3,(H,23,27) |
InChI 键 |
QVOZZERBVAOKSV-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)CCCN1C(=NNC1=S)C2=CC(=CC=C2)OC(C(F)F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[1-(5-methyl-3-nitro-1H-pyrazol-1-yl)propan-2-yl]-3-(thiophen-2-yl)-1,2,4-oxadiazole](/img/structure/B10961328.png)
![4-Chloro-1-ethyl-N-[2-methyl-4-oxo-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-D]pyrimidin-3(4H)-YL]-1H-pyrazole-3-carboxamide](/img/structure/B10961329.png)
![2-[(3-methoxyphenoxy)methyl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10961335.png)

![1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B10961357.png)

![2-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]propanamide](/img/structure/B10961365.png)
![2-[(2,4-difluorophenoxy)methyl]-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B10961366.png)
![3-chloro-N-[2-(1H-imidazol-4-yl)ethyl]-1-benzothiophene-2-carboxamide](/img/structure/B10961376.png)
![4-(4-chloro-1,5-dimethylpyrazol-3-yl)-13-(difluoromethyl)-11-methyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10961379.png)
![5-methyl-N-{(2Z)-3-[(5-methylthiophen-2-yl)carbonyl]-1,3-thiazolidin-2-ylidene}thiophene-2-carboxamide](/img/structure/B10961381.png)
![1-ethyl-4-{[(1-ethyl-4-nitro-1H-pyrazol-5-yl)carbonyl]amino}-1H-pyrazole-3-carboxamide](/img/structure/B10961387.png)
![N-benzyl-2-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]sulfonyl}acetamide](/img/structure/B10961390.png)
![3-Bromo-7-(difluoromethyl)-2-methyl-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B10961402.png)
